molecular formula C19H21N3O4S B4052210 (5Z)-1-(furan-2-ylmethyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-1-(furan-2-ylmethyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4052210
M. Wt: 387.5 g/mol
InChI Key: UKOIXJSTXZAGQI-YBEGLDIGSA-N
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Description

(5Z)-1-(furan-2-ylmethyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-furylmethyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 387.12527733 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Greenish Metal-lustrous Organic Crystals

Research has shown that compounds with structural motifs similar to the query compound can form crystals with unique properties, such as greenish metallic luster. For example, studies on pyrroles fused with furyl and thienyl groups have demonstrated the ability to form green-colored crystals due to specific absorption bands in the UV-vis-NIR spectra, showcasing the potential for designing materials with specific optical properties (Ogura et al., 2006).

Heterocyclic Compound Synthesis

The reactivity of heterocyclic compounds, akin to the compound of interest, towards various reagents, has been a subject of study. For instance, the reaction of 2-aminoethyl- and 3-aminopropyl-substituted heterocycles with formyl-cyclanediones and benzoxazines has been investigated, highlighting the synthesis of aminomethylene derivatives with potential biological activity (Strakovs et al., 2002).

Anti-inflammatory and Analgesic Agents

Further research into the synthesis of novel heterocyclic compounds derived from other core structures has demonstrated significant anti-inflammatory and analgesic activities. Such studies are indicative of the potential pharmacological applications of compounds with similar structural features, suggesting a route for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Structural and Crystallographic Analysis

The detailed structural analysis of related compounds provides insight into their molecular conformation and potential reactivity. For instance, X-ray crystallography of certain pyrrole derivatives has been used to elucidate their crystal structure, offering a deeper understanding of their chemical behavior and potential applications in material science or pharmaceuticals (Low et al., 1994).

Properties

IUPAC Name

(5Z)-1-(furan-2-ylmethyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12-9-14(13(2)21(12)6-8-25-3)10-16-17(23)20-19(27)22(18(16)24)11-15-5-4-7-26-15/h4-5,7,9-10H,6,8,11H2,1-3H3,(H,20,23,27)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOIXJSTXZAGQI-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C2C(=O)NC(=S)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CCOC)C)/C=C\2/C(=O)NC(=S)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(furan-2-ylmethyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-(furan-2-ylmethyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-(furan-2-ylmethyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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